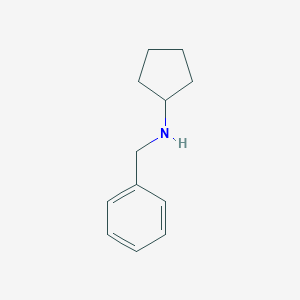

N-benzylcyclopentanamine

Overview

Description

N-benzylcyclopentanamine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-benzylcyclopentanamine is an organic compound with the chemical formula C12H17N It’s known that it can be used as a chemical intermediate for the synthesis of drugs and dyes and other organic compounds .

Mode of Action

Like many organic compounds, it likely interacts with its targets through chemical reactions, possibly involving the amine group present in its structure .

Biochemical Pathways

Given its use as a chemical intermediate, it may be involved in various biochemical reactions depending on the specific compounds it is used to synthesize .

Pharmacokinetics

Its physical properties such as its density (098±01 g/cm3), melting point (158-159 °C), boiling point (114-116 °C), and vapor pressure (000681mmHg at 25°C) have been reported . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given its use as a chemical intermediate, the results of its action would likely depend on the specific compounds it is used to synthesize .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it has a specific melting and boiling point . Additionally, it is a flammable liquid that can form a flammable mixture with air, suggesting that its action and stability could be influenced by the presence of open flame or high temperature .

Biological Activity

N-benzylcyclopentanamine is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and neuroprotective effects. This article provides a detailed overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its cyclopentane ring structure substituted with a benzyl group. This unique configuration contributes to its interaction with biological targets, influencing its pharmacological properties.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound and its derivatives. For instance, a derivative known as N-benzyl-N-methyldecan-1-amine (BMDA) was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells. The mechanism involves blocking key signaling pathways like JNK and p38 MAPK during LPS stimulation, which are critical in inflammatory responses .

Table 1: Anti-inflammatory Effects of this compound Derivatives

| Compound | Cytokine Inhibition | Pathway Inhibition | Model Used |

|---|---|---|---|

| BMDA | TNF-α, IL-1β | JNK, p38 MAPK | THP-1 cells |

| DMMA | TNF-α | JNK, p38 MAPK | Colitis model in rats |

2. Anti-cancer Activity

The anti-cancer potential of this compound has also been investigated. Studies indicate that compounds derived from this structure can exhibit significant cytotoxic effects against various cancer cell lines. For example, modifications to the phenyl ring have been explored to enhance activity against colon cancer cells .

Case Study: Colon Cancer Cell Line Evaluation

In a comparative study evaluating various derivatives against SW1116 colon cancer cells, certain modifications led to improved IC50 values, indicating enhanced potency compared to standard treatments like methotrexate .

Table 2: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Comparison with Methotrexate (IC50 = 2.49 μM) |

|---|---|---|---|

| Compound 1a | SW1116 | 7.29 | More potent than some derivatives |

| Compound 1b | HepG2 | Higher IC50 | Less potent than SW1116 |

3. Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. In models of neurodegenerative diseases, compounds derived from this structure have shown promise in reducing oxidative stress and inflammation in neuronal cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines: The compound inhibits key inflammatory mediators and pathways involved in chronic inflammation.

- Cytotoxicity Against Cancer Cells: It interacts with cellular targets leading to apoptosis in cancerous cells.

- Oxidative Stress Reduction: The compound may enhance the expression of antioxidant proteins, providing protection against oxidative damage in neuronal tissues.

Scientific Research Applications

Antitumor Agent Development

N-benzylcyclopentanamine derivatives have been investigated for their potential as antitumor agents. Research has shown that modifications to related compounds can yield effective farnesyl protein transferase inhibitors, which are crucial in the treatment of certain cancers. For example, compounds derived from benzocycloheptapyridine tricyclic systems have demonstrated promising antitumor activity in clinical trials, showcasing the therapeutic potential of this class of compounds .

Case Study:

- Compound: Benzocycloheptapyridine derivatives

- Activity: Inhibition of farnesyl protein transferase

- Outcome: Significant antitumor effects observed; compounds have progressed to clinical trials.

The exploration of this compound has led to the synthesis of various heterocyclic compounds that exhibit notable biological activities. For instance, derivatives have displayed antibacterial and antifungal properties, indicating their potential in pharmaceutical applications .

| Derivative | Activity | Reference |

|---|---|---|

| N-benzoyl cyanoacetylhydrazine | Antibacterial | Mohareb et al., 2007 |

| N-benzyl chitosan | Antimicrobial | Mahadlek et al., 2014 |

Neurodegenerative Disease Research

Research has identified dual histamine H3 receptor and serotonin 5-HT4 receptor ligands that include tricyclic derivatives related to this compound. These compounds show promise for treating neurodegenerative diseases such as Alzheimer's disease by combining receptor antagonism and agonism in a single molecule .

Case Study:

- Target Disease: Alzheimer's disease

- Mechanism: Dual receptor modulation

- Potential Outcome: New therapeutic strategies for neurodegeneration.

Psychiatric Treatments

Certain benzyl-substituted compounds, including those related to this compound, have been studied for their potential use as antipsychotic agents. This application highlights the compound's versatility in addressing psychiatric disorders .

| Application Area | Potential Use | Reference |

|---|---|---|

| Psychiatric Treatments | Antipsychotic agents | Norman et al., 1996 |

Synthetic Methodologies

This compound serves as a valuable intermediate in synthetic organic chemistry. It can participate in various reactions, including cross-coupling and functionalization processes that are relevant for drug discovery and development .

Table: Synthetic Reactions Involving this compound

| Reaction Type | Description | Yield |

|---|---|---|

| Cross-dehydrogenative coupling | Intermolecular coupling with primary amides | Up to 80% yield |

| Late-stage functionalization | Modifications on drug scaffolds | Moderate yields |

Properties

IUPAC Name |

N-benzylcyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVZYCGBQWWSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405867 | |

| Record name | N-benzylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15205-23-9 | |

| Record name | N-benzylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.